



1-methyl-3-(trifluoromethyl)-1H-pyrazole-4carboxylic acid mechanism of action

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Compound of Interest 1-methyl-3-(trifluoromethyl)-1H-Compound Name: pyrazole-4-carboxylic acid Get Quote Cat. No.: B041765

An In-depth Technical Guide on the Core Mechanism of Action of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract: 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a versatile heterocyclic compound that serves as a crucial structural intermediate in the development of a range of biologically active molecules. Its intrinsic value lies not in its own biological activity, but in its function as a scaffold for creating potent and specific inhibitors for distinct biological targets. Depending on the chemical moiety attached to the carboxylic acid group, the resulting derivatives can function as powerful agrochemical fungicides or as clinically significant antiinflammatory pharmaceuticals. This guide elucidates the two primary, and divergent, mechanisms of action stemming from this core structure: inhibition of succinate dehydrogenase (Complex II) in fungi and selective inhibition of cyclooxygenase-2 (COX-2) in mammals.

Part 1: Agrochemical Applications - Succinate **Dehydrogenase Inhibition (SDHI)**

The most prominent application of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid in the agrochemical industry is as a precursor to the pyrazole-carboxamide class of fungicides. These fungicides are highly effective Succinate Dehydrogenase Inhibitors (SDHIs). [1][2][3]



Core Mechanism of Action: Inhibition of Mitochondrial Complex II

The primary mode of action for pyrazole-carboxamide fungicides is the disruption of the fungal mitochondrial electron transport chain (ETC) at Complex II, also known as succinate dehydrogenase (SDH).[4][5] This enzyme is unique as it plays a central role in two fundamental metabolic pathways:

- The Tricarboxylic Acid (TCA) Cycle: SDH catalyzes the oxidation of succinate to fumarate.
- The Electron Transport Chain: SDH transfers electrons from succinate directly to the ubiquinone pool (Q-pool), which then shuttles them to Complex III.

SDHI fungicides bind to the ubiquinone-binding site (Qp site) of the SDH enzyme complex.[1] [2] This binding physically obstructs the natural substrate, ubiquinone, from docking and accepting electrons from the reduced FAD cofactor (FADH₂) generated during succinate oxidation. The consequence is a complete halt of the succinate-to-fumarate conversion, which leads to a shutdown of the TCA cycle and, critically, the cessation of electron flow through the ETC. This disruption of cellular respiration deprives the fungal cells of ATP, leading to growth inhibition and eventual cell death.[2]

Data Presentation: Quantitative Efficacy of SDHI Derivatives

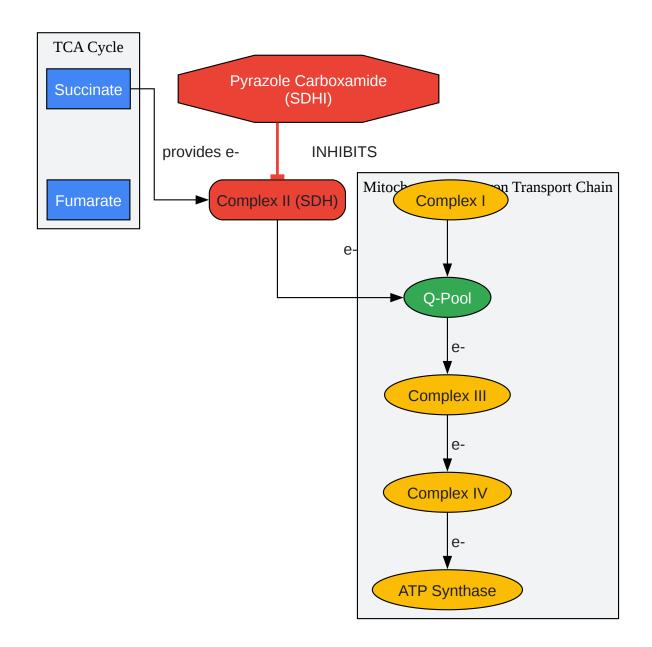
The following table summarizes the inhibitory activity of several representative pyrazole-carboxamide fungicides. Efficacy is presented as the EC_{50} (the concentration required to inhibit fungal growth by 50%) against various phytopathogenic fungi and the IC_{50} (the concentration required to inhibit SDH enzyme activity by 50%).



Compound	Fungal Species	EC₅₀ (µg/mL)	SDH IC50 (µM)	Reference(s)
Boscalid	Valsa mali	9.19	7.92	[6][7]
Fluxapyroxad	Rhizoctonia solani	0.131	6.15	[7]
Compound 6i	Valsa mali	1.77	N/A	[6]
Compound 23i	Rhizoctonia solani	3.79	N/A	[6]
Compound 8e	Rhizoctonia solani	0.012	1.30	[8]
Compound SCU3038	Rhizoctonia solani	0.016	N/A	[9]
Compound 7f	Phytophthora infestans	6.8	6.9 (μg/mL)	[10]

Mandatory Visualization: SDHI Mechanism of Action





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Caption: Inhibition of Mitochondrial Complex II (SDH) by Pyrazole Carboxamide Fungicides.

Experimental Protocols

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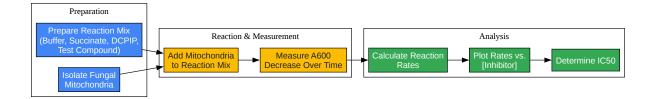




This protocol measures SDH activity by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which changes from blue to colorless upon reduction.[11][12]

- Mitochondria Isolation: Isolate mitochondria from the target fungal species using differential centrifugation. Resuspend the final mitochondrial pellet in an appropriate assay buffer (e.g., mannitol assay medium).
- Reaction Mixture Preparation: In a 1.5 mL cuvette, prepare the reaction mixture containing:
 - Phosphate buffer (e.g., 20 mM, pH 7.2)
 - Sodium succinate (substrate, e.g., 20 mM)
 - DCPIP (electron acceptor, e.g., 50 μM)
 - Sodium azide (inhibitor of Complex IV to prevent re-oxidation of DCPIP, e.g., 4 mM)
 - The test compound (SDHI) dissolved in DMSO or a suitable solvent, at various concentrations. A control reaction should contain only the solvent.
- Initiating the Reaction: Add the isolated mitochondrial fraction (e.g., 50 μg of protein) to the cuvette to start the reaction.
- Spectrophotometric Measurement: Immediately place the cuvette in a spectrophotometer set to 600 nm.
- Data Acquisition: Record the decrease in absorbance at 600 nm over time (e.g., every 15 seconds for 5 minutes). The rate of absorbance decrease is proportional to the SDH activity.
- Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.





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Caption: Workflow for a Spectrophotometric SDH Activity Inhibition Assay.

Part 2: Pharmaceutical Applications - Cyclooxygenase-2 (COX-2) Inhibition

In pharmaceutical development, the 3-(trifluoromethyl)-1H-pyrazole core is a key component of a different class of drugs: selective Cyclooxygenase-2 (COX-2) inhibitors. The most notable example is Celecoxib, chemically designated as 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide.[13]

Core Mechanism of Action: Selective Inhibition of COX-2

Celecoxib and related compounds function as nonsteroidal anti-inflammatory drugs (NSAIDs). Their mechanism revolves around the inhibition of prostaglandin synthesis.[14][15]

- Arachidonic Acid Pathway: When cells are damaged, the enzyme phospholipase A₂ releases arachidonic acid from the cell membrane.
- Cyclooxygenase (COX) Enzymes: Arachidonic acid is converted into prostaglandin H₂
 (PGH₂) by two isoforms of the cyclooxygenase enzyme:
 - COX-1: Is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the stomach lining and maintain platelet function.[16]



- COX-2: Is typically absent in most tissues but is rapidly induced at sites of inflammation. It produces the prostaglandins that mediate pain, fever, and inflammation.[16][17]
- Selective Inhibition: Unlike traditional NSAIDs (e.g., ibuprofen, aspirin) which inhibit both COX-1 and COX-2, Celecoxib is approximately 10-20 times more selective for COX-2.[17] Its sulfonamide side chain binds to a specific hydrophilic pocket present in the active site of COX-2 but not COX-1.[14] By selectively blocking COX-2, Celecoxib reduces the synthesis of inflammatory prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects, while largely sparing the protective functions of COX-1.[13][16]

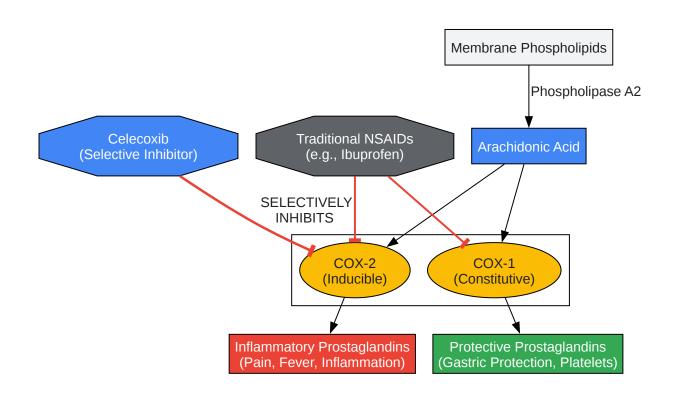
Data Presentation: Quantitative Selectivity of Celecoxib

The following table presents IC₅₀ values for Celecoxib against COX-1 and COX-2, demonstrating its selectivity.

Enzyme	IC ₅₀	Reference(s)
COX-1 (Human)	2.8 μM (2800 nM)	[18]
COX-2 (Human)	0.091 μM (91 nM)	[18]
COX-2 (Cancer-Associated Fibroblasts)	16.00 μΜ	[19]

Mandatory Visualization: COX Inhibition Pathway





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Caption: Selective Inhibition of COX-2 in the Prostaglandin Synthesis Pathway.

Experimental Protocols

This protocol measures the production of Prostaglandin E₂ (PGE₂) in cell lines selectively expressing either COX-1 or COX-2.

- Cell Culture: Culture two separate cell lines: one that constitutively expresses COX-1 (e.g., human lymphoma cells) and another that can be induced to express COX-2 (e.g., human dermal fibroblasts stimulated with a pro-inflammatory agent like lipopolysaccharide - LPS).
- Compound Treatment: Pre-incubate the cells with various concentrations of the test compound (e.g., Celecoxib) for a defined period (e.g., 30 minutes).



- Substrate Addition: Add arachidonic acid (the substrate for COX enzymes) to the cell cultures to initiate prostaglandin synthesis. Incubate for a further period (e.g., 15-30 minutes).
- Sample Collection: Collect the cell culture supernatant, which contains the secreted PGE2.
- PGE₂ Quantification: Measure the concentration of PGE₂ in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
- Analysis: For each cell line (COX-1 and COX-2), plot the measured PGE₂ concentration against the inhibitor concentration. Fit the data to a dose-response curve to determine the respective IC₅₀ values and calculate the selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).

Conclusion

The 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid scaffold is a testament to the power of molecular design in modern chemistry. By serving as a foundational building block, it enables the creation of highly specific agents targeting disparate biological systems. The conversion of its carboxylic acid group into a carboxamide leads to potent fungicides that cripple the fungal respiratory chain by inhibiting succinate dehydrogenase. In contrast, its incorporation into a more complex benzenesulfonamide structure yields a selective anti-inflammatory drug that targets the COX-2 enzyme in mammals. This duality underscores the scaffold's importance and highlights the critical role of targeted chemical modification in defining the ultimate mechanism of action for a new generation of agrochemicals and pharmaceuticals.

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